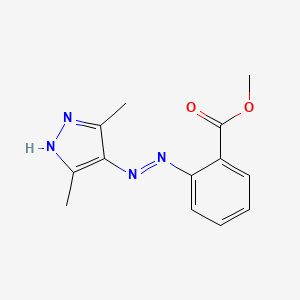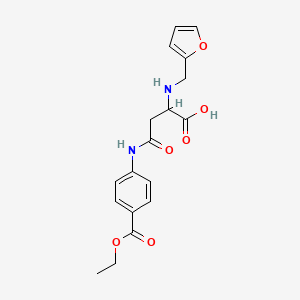![molecular formula C22H26N4O4S2 B11611329 3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11611329.png)
3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one” is a complex organic compound that features multiple functional groups, including thiazolidinone, pyridopyrimidinone, and tetrahydrofuran moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidinone ring, the pyridopyrimidinone core, and the attachment of the methoxypropyl and tetrahydrofuran groups. Typical reaction conditions may include:
Formation of Thiazolidinone Ring: This can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Construction of Pyridopyrimidinone Core: This may involve a multi-step process starting from a pyridine derivative, followed by cyclization with appropriate reagents.
Attachment of Side Chains: The methoxypropyl and tetrahydrofuran groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This may involve the use of automated synthesizers and continuous flow reactors to streamline the process.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving thiazolidinone and pyridopyrimidinone moieties.
Medicine: Potential use as a drug candidate due to its unique structure and functional groups.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential molecular targets include enzymes and receptors that interact with the thiazolidinone and pyridopyrimidinone moieties. The compound may inhibit or activate these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
Thiazolidinone Derivatives: Known for their anti-inflammatory and antidiabetic properties.
Pyridopyrimidinone Derivatives: Studied for their anticancer and antiviral activities.
Tetrahydrofuran Derivatives: Used in the synthesis of various pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C22H26N4O4S2 |
|---|---|
分子量 |
474.6 g/mol |
IUPAC名 |
(5Z)-3-(3-methoxypropyl)-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H26N4O4S2/c1-14-6-3-8-25-19(14)24-18(23-13-15-7-4-11-30-15)16(20(25)27)12-17-21(28)26(22(31)32-17)9-5-10-29-2/h3,6,8,12,15,23H,4-5,7,9-11,13H2,1-2H3/b17-12- |
InChIキー |
VXNVIYWHDFWBRP-ATVHPVEESA-N |
異性体SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)NCC4CCCO4 |
正規SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)NCC4CCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-4-[3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate](/img/structure/B11611250.png)
![(7Z)-7-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11611258.png)
![Methyl 3-({2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoyl}amino)-4-methylthiophene-2-carboxylate](/img/structure/B11611262.png)
![methyl {3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11611267.png)
![2-(2-Cyanoethyl)-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11611272.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)propylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11611276.png)
![4-(13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine](/img/structure/B11611282.png)

![2-[(4E)-4-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11611292.png)
![6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11611295.png)
![1-[1-hydroxy-11-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B11611314.png)
![5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-2-methyl-N-(propan-2-yl)benzenesulfonamide](/img/structure/B11611317.png)
![ethyl (5Z)-2-methyl-4-oxo-5-[2-(trifluoromethyl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11611325.png)

